
5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile” belongs to the class of organic compounds known as nitriles. Nitriles are compounds containing a cyano functional group (-C≡N). The “5-Acetyl” part refers to an acetyl group (CH3CO-) attached to the 5th carbon atom in the compound. The “2-(allylsulfanyl)” part indicates the presence of an allyl group (CH2=CH-CH2-) attached to a sulfur atom at the 2nd carbon atom. The “6-methylnicotinonitrile” part suggests that a methyl group (CH3) is attached to the 6th carbon atom of a nicotinonitrile .
Molecular Structure Analysis
The molecular structure of this compound would be based on the nicotinonitrile ring, with the acetyl, allylsulfanyl, and methyl groups attached at the specified positions. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The acetyl, allylsulfanyl, and methyl groups could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
This compound has been utilized in the synthesis of complex molecules through various chemical reactions. For instance, its derivatives have been involved in palladium-catalyzed desulfinylative C–C coupling reactions with Grignard reagents and sodium salts, leading to the formation of diverse allylic derivatives with potential applications in drug synthesis and material science (Volla, Dubbaka, & Vogel, 2009). Furthermore, its application in the synthesis of novel 3-(allyloxy)-propylidene acetals of natural terpenoids presents a chemoselective approach to modifying natural products for enhanced biological activity (Devendar et al., 2015).
Biological Evaluations
The derivatives of 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile have been evaluated for their biological activities. For example, novel compounds synthesized from this chemical have displayed promising antitrypanosomal activity, indicating potential uses in developing treatments against parasitic infections (Lelyukh et al., 2023). Additionally, the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines derived from this compound highlight its role in the discovery of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Material Science and Catalysis
The structural versatility of 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile derivatives makes them suitable for applications in material science and catalysis. Their involvement in the synthesis of cellulose acetates in new ionic liquids presents a novel approach to cellulose modification, with implications for the development of sustainable materials and chemicals (Wu et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-acetyl-6-methyl-2-prop-2-enylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-4-5-16-12-10(7-13)6-11(9(3)15)8(2)14-12/h4,6H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYNGJIJLVDLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC=C)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

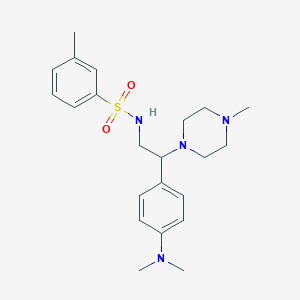
![Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2606457.png)
![1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2606458.png)
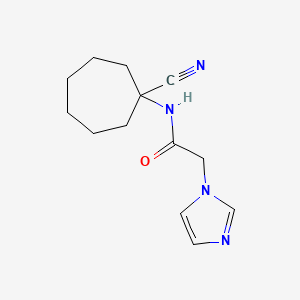
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)
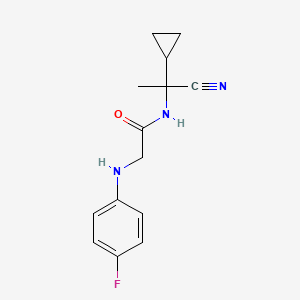
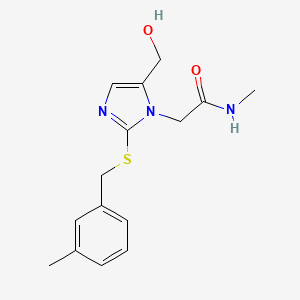
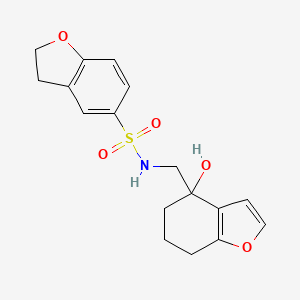
![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)
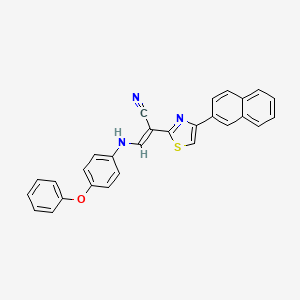
![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)
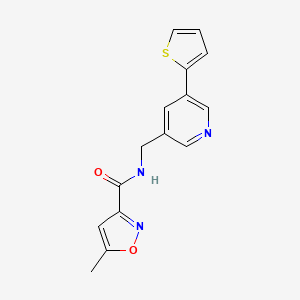
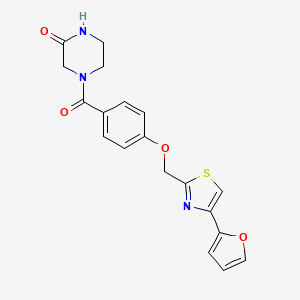
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2606478.png)